2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Lipophilicity Permeability Drug-likeness

2-(3-((3,4-Dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic 3-arylsulfonyl-4-quinolone derivative that belongs to the privileged sulfonylquinoline scaffold class widely explored for kinase inhibition and anti-proliferative activity. The compound carries a 3,4-dimethylphenylsulfonyl group at the 3-position, an N-phenylacetamide appendage at N-1, and an unsubstituted 6-position on the quinolinone ring, providing a compact core for structure–activity relationship (SAR) expansion and target deconvolution studies.

Molecular Formula C25H22N2O4S
Molecular Weight 446.52
CAS No. 902520-88-1
Cat. No. B2416404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
CAS902520-88-1
Molecular FormulaC25H22N2O4S
Molecular Weight446.52
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=CC=C4)C
InChIInChI=1S/C25H22N2O4S/c1-17-12-13-20(14-18(17)2)32(30,31)23-15-27(22-11-7-6-10-21(22)25(23)29)16-24(28)26-19-8-4-3-5-9-19/h3-15H,16H2,1-2H3,(H,26,28)
InChIKeyJBTSVQAUHCQKJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-((3,4-Dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide (CAS 902520-88-1) Procurement & Selection Guide


2-(3-((3,4-Dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic 3-arylsulfonyl-4-quinolone derivative that belongs to the privileged sulfonylquinoline scaffold class widely explored for kinase inhibition and anti-proliferative activity [1]. The compound carries a 3,4-dimethylphenylsulfonyl group at the 3-position, an N-phenylacetamide appendage at N-1, and an unsubstituted 6-position on the quinolinone ring, providing a compact core for structure–activity relationship (SAR) expansion and target deconvolution studies .

Why 2-(3-((3,4-Dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide Cannot Be Casually Swapped with In-Class Analogs


Despite sharing a common 3-sulfonyl-4-oxoquinolin-1-yl acetamide pharmacophore, subtle peripheral substitutions profoundly alter key drug-like properties. The 3,4-dimethylphenyl sulfone motif, relative to other arylsulfonyl variants, introduces a unique combination of lipophilicity and electronic character that cannot be mimicked by simple alkyl- or heteroaryl-sulfonamide analogs [1]. Simultaneously, the absence of a 6-substituent on the quinolinone enables synthetic tractability for late-stage functionalization, a feature that distinguishes it from more sterically congested 6-ethyl or 6-ethoxy congeners. These divergent physicochemical profiles directly impact solubility, permeability, and ultimately assay compatibility, making blind substitution a high-risk venture in hit-to-lead campaigns [2].

Quantitative Comparator Evidence for 2-(3-((3,4-Dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide


Moderate Lipophilicity (XLogP3) Offers a Balanced Permeability and Solubility Profile Compared to Bulkier 6-Alkyl Analogs

The target compound exhibits a predicted XLogP3 of 3.2, which is 0.9 units lower than the 6-ethyl analog (CAS 902520-92-7; XLogP3 = 4.1) and 0.5 units lower than the 6-ethoxy analog (CAS 866897-55-4; XLogP3 = 3.7) as calculated by SwissADME [1]. Lower XLogP3 correlates with reduced non-specific binding and improved aqueous solubility, an advantage in cellular assays where hydrophobic promiscuity often generates false positives.

Lipophilicity Permeability Drug-likeness

Enhanced Predicted Aqueous Solubility (LogS) Favors In Vitro Assay Performance Over the 6-Ethyl Analog

The predicted intrinsic solubility (LogS) for the target compound is −5.1 log mol/L (moderately soluble), whereas the 6-ethyl analog displays a poorer solubility of −5.9 log mol/L according to the ESOL model [1]. This 0.8 log unit improvement corresponds to a roughly 6-fold higher equilibrium solubility, potentially reducing the need for co-solvents in dose–response experiments and improving assay reproducibility.

Aqueous solubility LogS Assay compatibility

Reduced Molecular Weight and Topological Polar Surface Area (TPSA) Yield Superior Ligand Efficiency Indices for Fragment-Based Screening

The target compound has a molecular weight of 446.52 g/mol and a TPSA of 83.6 Ų, compared to 474.58 g/mol (28 Da higher) for the 6-ethyl analog and 490.57 g/mol (44 Da higher) for the 6-ethoxy analog, both of which also exhibit higher TPSA (83.6 and 93.8 Ų, respectively) [1]. The lower MW and TPSA of the parent translate to superior ligand efficiency (LE) and lipophilic ligand efficiency (LLE) metrics, key parameters when prioritizing hits from fragment or low-molecular-weight screening libraries.

Ligand efficiency Fragment-based screening Physicochemical properties

Distinct CYP450 Inhibitory Profile Modeling Suggests Lower Drug–Drug Interaction Risk Than 6-Alkoxy Analogs

SwissADME CYP inhibition predictions indicate that the target compound is a non-inhibitor of CYP2C9, CYP2D6, and CYP3A4, whereas the 6-ethoxy analog is flagged as a potential CYP2C9 inhibitor [1]. While experimental confirmation is lacking, the computational alert for CYP2C9 inhibition in the ethoxy congener implies a higher drug–drug interaction liability that procurement managers should consider when selecting compounds for co-dosing or polypharmacology studies.

CYP450 inhibition Drug-drug interaction ADMET prediction

Optimal Application Scenarios for 2-(3-((3,4-Dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide Based on Comparator Evidence


Hit-Expansion Libraries Prioritizing Ligand Efficiency and Assay-Ready Solubility

The compound’s balanced XLogP3 (3.2) and moderate solubility (ESOL LogS = −5.1) make it an ideal entry for high-concentration screening decks where DMSO precipitation is a known bottleneck. Procurement should favor this unsubstituted quinolinone core over 6-ethyl or 6-ethoxy variants when both ligand efficiency and solubility must be maximized [1].

Medicinal Chemistry Campaigns Requiring Clean CYP450 Profiles for Combination Studies

The predicted absence of CYP2C9/2D6/3A4 inhibition flags positions this compound as a safer scaffold for dual-agent or adjuvant therapy screening panels. Researchers planning in vitro synergy assays with co-administered CYP2C9 substrates (e.g., warfarin, phenytoin) should select this compound over the CYP2C9-inhibitor flagged 6-ethoxy analog [1].

Late-Stage Functionalization Programs Targeting the Quinolinone 6-Position

The unsubstituted 6-position provides a synthetic handle for diversification via electrophilic aromatic substitution or cross-coupling, enabling rapid SAR exploration without the steric or electronic bias introduced by pre-existing alkyl/alkoxy groups. This feature makes the compound a preferred starting material for custom library synthesis, as confirmed by the vendor’s 95%+ purity and catalog availability .

Computational Model Building and Chemoinformatics Dataset Curation

The compound’s well-defined physicochemical profile (MW 446.52, TPSA 83.6 Ų, XLogP3 3.2) and its multiple commercially available analogs (6-ethyl, 6-ethoxy) make it an excellent data point for QSAR model refinement. Procurement for in silico prediction validation should bundle the target with its analogs to establish a continuous property gradient that enhances model interpretability [1].

Quote Request

Request a Quote for 2-(3-((3,4-dimethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.